D-N-Acetylgalactosamine-d3,18O
Description
D-N-Acetylgalactosamine-d3,18O is a stable isotope-labeled derivative of N-acetyl-D-galactosamine (GalNAc), a monosaccharide critical to glycoprotein and glycolipid biosynthesis. The compound incorporates three deuterium atoms (d3) and an oxygen-18 isotope, replacing specific hydrogen and oxygen atoms in the native GalNAc structure (C₈H₁₅NO₆). This isotopic labeling enhances its utility in pharmacokinetic studies, metabolic tracing, and nuclear magnetic resonance (NMR) spectroscopy, where isotopic substitution reduces signal overlap and improves detection sensitivity .
GalNAc itself is a key component of mucin-type O-linked glycans and is involved in cellular recognition processes, including pathogen-host interactions . The deuterated and ¹⁸O-labeled variant retains the biochemical functionality of GalNAc while offering distinct advantages in research applications requiring isotopic discrimination .
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i1D3,12+2 |
InChI Key |
MBLBDJOUHNCFQT-GVMIIBBVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=[18O])N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-N-Acetylgalactosamine-d3,18O typically involves the incorporation of deuterium and oxygen-18 isotopes into the N-Acetyl-D-galactosamine molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and isotopically labeled water. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the successful incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of specialized reactors and purification techniques such as chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
D-N-Acetylgalactosamine-d3,18O can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or aldehydes.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Acetylgalactosaminic acid, while reduction could produce N-Acetylgalactosaminol.
Scientific Research Applications
D-N-Acetylgalactosamine-d3,18O has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: Helps in studying glycosylation processes and the role of glycoproteins in cellular functions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of diseases related to glycosylation disorders.
Industry: Applied in the production of isotopically labeled compounds for research and development purposes.
Mechanism of Action
The mechanism by which D-N-Acetylgalactosamine-d3,18O exerts its effects involves its incorporation into glycoproteins and glycolipids. This incorporation allows researchers to track and analyze the metabolic pathways and interactions of these molecules. The molecular targets include various enzymes involved in glycosylation, such as glycosyltransferases, which facilitate the addition of sugar moieties to proteins and lipids.
Comparison with Similar Compounds
Non-Isotopic N-Acetyl-D-Galactosamine (GalNAc)
Key Differences :
- The deuterated/¹⁸O variant is metabolically "heavier," enabling precise tracking in mass spectrometry and reducing background noise in isotopic assays .
- Native GalNAc is widely used in glycobiology for glycan assembly, while the labeled form is specialized for mechanistic studies requiring isotopic resolution .
Fluorinated N-Acetyl-D-Galactosamine Analogs
Fluorinated analogs, such as 3-deoxy-3-fluoro-D-galactosamine, are synthesized via deoxyfluorination to study enzyme-substrate interactions or inhibit glycosyltransferases .
Key Differences :
N-Acetyl-D-Lactosamine (LacNAc)
LacNAc (Galβ1-4GlcNAc) is a disaccharide containing GalNAc linked to N-acetylglucosamine (GlcNAc). It is a structural component of complex glycans and a ligand for galectins .
Key Differences :
- LacNAc’s disaccharide structure enables multivalent interactions in glycan recognition, whereas the labeled GalNAc derivative focuses on monosaccharide-level metabolic studies .
Other Amino Sugars (e.g., Kanamycin, Desosamine)
Amino sugars like kanamycin (3-amino-D-glucose) and desosamine (3-amino-3,4-dideoxyhexose) share functional similarities with GalNAc but differ in stereochemistry and biological roles .
Key Differences :
Conjugated Forms (e.g., N-Acetyl-D-Galactosamine–Agarose)
GalNAc conjugated to agarose is used in affinity chromatography to purify lectins or glycosidases .
Key Differences :
- Conjugated GalNAc serves as a stationary-phase tool, while the labeled variant is a dynamic probe in solution-based assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
